1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
CAS No.: 651331-68-9
Cat. No.: VC16798592
Molecular Formula: C28H39NO5S
Molecular Weight: 501.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651331-68-9 |
|---|---|
| Molecular Formula | C28H39NO5S |
| Molecular Weight | 501.7 g/mol |
| IUPAC Name | 12-[4-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]dodecan-1-ol |
| Standard InChI | InChI=1S/C28H39NO5S/c1-33-24-17-19-25(20-18-24)35(31,32)29-22-23(28-26(29)15-13-16-27(28)34-2)14-11-9-7-5-3-4-6-8-10-12-21-30/h13,15-20,22,30H,3-12,14,21H2,1-2H3 |
| Standard InChI Key | SNJPQSPOUMSBTG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3OC)CCCCCCCCCCCCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a core indole scaffold modified at three positions:
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Position 3: A 12-carbon dodecanol chain () contributes hydrophobicity and influences membrane permeability.
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Position 4: A methoxy group () enhances electronic effects and steric bulk .
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Position 1: A sulfonyl group () linked to a 4-methoxyphenyl ring introduces polar character and potential bioactivity .
The molecular formula is , with a calculated molecular weight of 499.66 g/mol.
Key Structural Comparisons
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Similar indole derivatives, such as 1H-Indole-3-dodecanol, 5-methoxy- (CAS 651331-31-6), exhibit antiviral properties.
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The sulfonyl group in 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione (PubChem CID 1913815) demonstrates receptor-binding capabilities .
Synthesis and Reactivity
Synthetic Routes
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Fischer Indole Synthesis:
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Sulfonation at Position 1:
Optimization Challenges
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Steric hindrance from the dodecanol chain complicates sulfonation yields .
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Protecting group strategies (e.g., silylation of the alcohol) are often required to prevent side reactions.
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 499.66 g/mol | Calculated |
| Solubility | ~0.1 mg/mL in DMSO; insoluble in water | Estimated |
| LogP | 5.8 (highly lipophilic) | Predicted |
| Melting Point | 112–114°C | Analog data |
Spectroscopic Characteristics
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NMR:
Applications in Materials Science
Liquid Crystal Development
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